molecular formula C27H32N2O9 B10752750 (8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

Katalognummer B10752750
Molekulargewicht: 528.5 g/mol
InChI-Schlüssel: GNCWGPLZJLZZPI-OHPXFPQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GPX-150, also known as 5-imino-13-deoxydoxorubicin, is a novel anthracycline compound. It has shown promise in the treatment of metastatic and nonresectable soft tissue sarcoma. Unlike traditional anthracyclines, GPX-150 does not exhibit the cardiotoxicity commonly associated with these compounds .

Vorbereitungsmethoden

The synthetic route for GPX-150 involves the modification of the anthracycline structure to eliminate the cardiotoxic effects. The exact synthetic route and reaction conditions are proprietary and have not been disclosed in detail. Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Analyse Chemischer Reaktionen

GPX-150, like other anthracyclines, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of reactive oxygen species, which can damage cellular components.

    Reduction: This can occur under certain conditions, leading to the formation of less active or inactive metabolites.

    Substitution: This reaction can modify the functional groups on the anthracycline structure, potentially altering its activity and toxicity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

GPX-150 has been primarily studied for its potential in treating soft tissue sarcoma. In clinical trials, it has shown promising activity and a favorable safety profile. The compound has been evaluated in a single-arm phase II study, where it demonstrated a clinical benefit rate of 43%, including partial responses and stable disease .

Beyond oncology, GPX-150’s unique properties may make it useful in other areas of medicine and industry. Its reduced cardiotoxicity compared to traditional anthracyclines could make it a safer option for long-term treatment of chronic conditions .

Wirkmechanismus

GPX-150 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This mechanism is similar to that of other anthracyclines, but the structural modifications in GPX-150 reduce its cardiotoxicity. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

GPX-150 is unique among anthracyclines due to its reduced cardiotoxicity. Similar compounds include:

    Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

    Epirubicin: Another anthracycline with a slightly better safety profile than doxorubicin but still associated with cardiotoxicity.

    Daunorubicin: Used primarily in the treatment of leukemia, also associated with cardiotoxicity.

GPX-150’s unique structural modifications make it a promising alternative to these traditional anthracyclines, particularly for patients who require long-term treatment .

Eigenschaften

Molekularformel

C27H32N2O9

Molekulargewicht

528.5 g/mol

IUPAC-Name

(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

InChI

InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17+,23-,27-/m0/s1

InChI-Schlüssel

GNCWGPLZJLZZPI-OHPXFPQCSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.